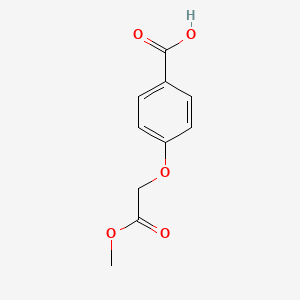

4-(2-Methoxy-2-oxoethoxy)benzoic acid

Beschreibung

The exact mass of the compound 4-(2-Methoxy-2-oxoethoxy)benzoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-(2-Methoxy-2-oxoethoxy)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Methoxy-2-oxoethoxy)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(2-methoxy-2-oxoethoxy)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O5/c1-14-9(11)6-15-8-4-2-7(3-5-8)10(12)13/h2-5H,6H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPBVJVFCFLINPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)COC1=CC=C(C=C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63787-32-6 | |

| Record name | 4-(2-methoxy-2-oxoethoxy)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-(2-Methoxy-2-oxoethoxy)benzoic acid (CAS 63787-32-6): A Heterobifunctional Building Block for Advanced Therapeutics

Executive Summary

In the rapidly evolving landscape of targeted protein degradation (TPD) and complex bioconjugation, the architectural rigidity and synthetic versatility of linker molecules dictate the thermodynamic success of the final therapeutic. 4-(2-Methoxy-2-oxoethoxy)benzoic acid (CAS 63787-32-6) serves as a premier heterobifunctional building block. By combining a rigid 1,4-phenylene core with orthogonally protected carboxylic acid terminals, this molecule allows medicinal chemists to execute sequential, highly controlled amidation reactions. This guide provides an in-depth technical analysis of its structural rationale, its application in Proteolysis Targeting Chimeras (PROTACs), and self-validating synthetic protocols for its integration into complex drug scaffolds.

Structural Rationale & Physicochemical Profiling

The selection of a linker in drug design is never arbitrary; it is a calculated balance of entropic penalty, aqueous solubility, and synthetic tractability. 4-(2-Methoxy-2-oxoethoxy)benzoic acid is engineered to address these specific parameters.

The molecule features a free benzoic acid moiety and a methyl ester-protected aliphatic carboxylic acid, bridged by an ether linkage.

-

Spatial Rigidity: The para-substituted phenyl ring restricts the conformational degrees of freedom. In PROTAC design, this rigidity minimizes the entropic penalty paid during the formation of the ternary complex (Target–PROTAC–E3 Ligase) [1].

-

Orthogonal Reactivity: The free aromatic carboxylic acid is highly reactive toward amide coupling, while the aliphatic methyl ester remains inert under standard coupling conditions, preventing unwanted polymerization or cross-linking.

Quantitative Physicochemical Data

To facilitate integration into in silico models and synthetic planning, the core physicochemical properties are summarized below:

| Parameter | Value | Causality / Significance in Drug Design |

| CAS Number | 63787-32-6 | Unique identifier for procurement and regulatory tracking [2]. |

| Molecular Formula | C₁₀H₁₀O₅ | Defines the exact mass for high-resolution mass spectrometry (HRMS). |

| Molecular Weight | 210.18 g/mol | Low molecular weight leaves ample "budget" for warhead and E3 ligands. |

| Topological Polar Surface Area (TPSA) | 72.8 Ų | Ensures adequate aqueous solubility while maintaining membrane permeability. |

| Hydrogen Bond Donors | 1 | Limited to the free carboxylic acid, reducing non-specific protein binding. |

| Hydrogen Bond Acceptors | 5 | Enhances solubility in polar aprotic solvents (DMF, DMSO) during synthesis. |

Application in Targeted Protein Degradation (PROTACs)

PROTACs are heterobifunctional molecules that hijack the ubiquitin-proteasome system to degrade disease-causing proteins. A critical challenge in PROTAC development is the "linkerology"—the length and flexibility of the linker must perfectly bridge the target protein and the E3 ligase without causing steric clashes.

As demonstrated in the development of HDAC8-selective PROTACs, incorporating a rigidified linker core like 4-(2-Methoxy-2-oxoethoxy)benzoic acid significantly enhances the degradation profile () [1]. The rigid phenyl ring projects the target ligand (e.g., a benzhydroxamate derivative) away from the E3 ligase ligand (e.g., pomalidomide), enforcing a productive vector for ubiquitination.

Fig 1: Structural topology of a PROTAC utilizing a rigidified linker core.

Orthogonal Deprotection Strategy & Synthetic Workflows

The true value of CAS 63787-32-6 lies in its synthetic orthogonality. By utilizing a free acid on one end and a methyl ester on the other, chemists can perform highly directional, sequential couplings.

Causality of Reagent Selection:

-

HATU/DIPEA for Coupling: HATU is selected over EDC/NHS because it generates a highly reactive 7-azabenzotriazole active ester, driving the amidation of sterically hindered or poorly nucleophilic amines to completion rapidly, minimizing side reactions.

-

LiOH for Saponification: Lithium hydroxide in a mixed aqueous/organic solvent system (THF/MeOH/H₂O) provides the exact nucleophilicity required to hydrolyze the methyl ester without cleaving the newly formed amide bond or sensitive warhead moieties (like hydroxamates).

Fig 2: Orthogonal deprotection and synthesis workflow using CAS 63787-32-6.

Self-Validating Experimental Protocols

To ensure uncompromising scientific integrity, the following protocols are designed as self-validating systems . Each step contains built-in analytical checkpoints that must be met before proceeding, ensuring that causality (e.g., ester stability during amidation) is empirically proven.

Protocol A: Directional Amide Coupling (Warhead Attachment)

Objective: Couple the free benzoic acid of CAS 63787-32-6 to a primary amine-bearing target ligand.

-

Activation: Dissolve 4-(2-Methoxy-2-oxoethoxy)benzoic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M concentration). Stir at 0°C for 10 minutes under N₂.

-

Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) dropwise. Causality: DIPEA deprotonates the amine and neutralizes the acid generated by HATU, driving the reaction forward.

-

Amine Introduction: Add the target ligand amine (1.1 eq). Allow the reaction to warm to room temperature and stir for 2 hours.

-

Self-Validation Checkpoint 1 (LC-MS): Sample 5 µL of the reaction mixture into 1 mL of MeCN. Run LC-MS.

-

Validation Criteria: Total disappearance of the starting material mass (m/z 209 [M-H]⁻). Appearance of the product mass.

-

-

Workup: Quench with saturated aqueous NaHCO₃, extract with EtOAc (3x), wash organics with brine, dry over Na₂SO₄, and concentrate.

-

Self-Validation Checkpoint 2 (¹H NMR):

-

Validation Criteria: Confirm the presence of a sharp singlet at ~3.75 ppm (3H), proving the methyl ester remains 100% intact and was not prematurely cleaved by the basic conditions.

-

Protocol B: Selective Saponification (Ester Hydrolysis)

Objective: Unmask the aliphatic carboxylic acid for the second coupling step.

-

Solvation: Dissolve Intermediate 1 (from Protocol A) in a 2:1:1 mixture of THF/MeOH/H₂O (0.05 M concentration). Causality: This specific solvent ratio ensures the organic intermediate remains soluble while providing the aqueous environment necessary for hydrolysis.

-

Hydrolysis: Add LiOH·H₂O (2.5 eq). Stir at room temperature for 3 hours.

-

Self-Validation Checkpoint 3 (TLC & LC-MS):

-

Validation Criteria: TLC should show a shift to a significantly lower Rf value (due to the formation of the highly polar carboxylate). LC-MS must show a mass shift of exactly -14 Da (loss of the CH₂ from the methyl group).

-

-

Acidification & Recovery: Cool to 0°C and carefully acidify to pH 3 using 1M HCl. Extract the precipitated free acid with EtOAc (3x). Dry and concentrate in vacuo.

Reaction Parameter Summary

| Step | Reagents | Equivalents | Temp (°C) | Time (h) | Expected Yield |

| Amide Coupling | HATU / DIPEA / DMF | 1.2 / 3.0 / Solvent | 0 → 25 | 2.0 | 85 - 95% |

| Saponification | LiOH·H₂O / THF:MeOH:H₂O | 2.5 / Solvent | 25 | 3.0 | 90 - 98% |

References

-

Title: Design, Synthesis and Biological Characterization of Histone Deacetylase 8 (HDAC8) Proteolysis Targeting Chimeras (PROTACs) with Anti-Neuroblastoma Activity Source: International Journal of Molecular Sciences (MDPI), 2022, 23(14), 7535. URL: [Link]

4-(2-Methoxy-2-oxoethoxy)benzoic Acid: Mechanism of Action & Technical Guide

Executive Summary

4-(2-Methoxy-2-oxoethoxy)benzoic acid (CAS: 63787-32-6) is a specialized heterobifunctional building block used extensively in medicinal chemistry, particularly in the design of Proteolysis Targeting Chimeras (PROTACs) and bioconjugates .

Unlike traditional small-molecule drugs that inhibit enzyme active sites directly, this compound functions as a strategic pharmacophore modifier and linker module . Its mechanism of action is defined by its role in facilitating the formation of ternary complexes (Target Protein–Linker–E3 Ligase) or by modulating the physicochemical properties (solubility, exit vector geometry) of the parent drug scaffold.

This guide details its application in Targeted Protein Degradation (TPD) , specifically highlighting its use in developing degraders for targets like HDAC8 , and provides validated protocols for its synthesis and conjugation.

Chemical Identity & Properties

| Property | Data |

| IUPAC Name | 4-(2-Methoxy-2-oxoethoxy)benzoic acid |

| CAS Number | 63787-32-6 |

| Molecular Formula | C₁₀H₁₀O₅ |

| Molecular Weight | 210.18 g/mol |

| Functional Groups | Carboxylic Acid (C-1), Methyl Ester (C-2'), Ether (O-Link) |

| Key Role | Heterobifunctional Linker / Exit Vector Extender |

Mechanism of Action: The PROTAC Paradigm

The primary biological utility of 4-(2-Methoxy-2-oxoethoxy)benzoic acid lies in its ability to convert a standard protein inhibitor into a degrader .

The "Exit Vector" Mechanism

In rational drug design, an "exit vector" is the position on a ligand where a linker can be attached without disrupting binding to the target protein. This molecule serves as an optimal exit vector extender because:

-

Structural Rigidity: The phenyl ring acts as a rigid spacer, projecting the linker away from the protein binding pocket to avoid steric clashes.

-

Solubility Modulation: The ether oxygen (

) acts as a hydrogen bond acceptor, improving the aqueous solubility of the final conjugate compared to all-carbon linkers. -

Orthogonal Reactivity: The presence of a free carboxylic acid and a methyl ester allows for sequential, selective conjugation.

Ternary Complex Formation

When incorporated into a PROTAC, this moiety facilitates the formation of a Ternary Complex :

-

Warhead Binding: The benzoic acid moiety (or its derivative) binds to the Target Protein (POI).

-

Linker Extension: The oxy-acetate chain extends out of the binding pocket.

-

E3 Recruitment: The ester end is hydrolyzed and coupled to an E3 ligase ligand (e.g., Thalidomide for Cereblon or VHL ligand).

-

Ubiquitination: The proximity induced by this bridge allows the E3 ligase to ubiquitinate the POI, marking it for proteasomal degradation.

Case Study: HDAC8 Degradation

Research has demonstrated the utility of para-functionalized benzoic acids in creating HDAC8 degraders. By attaching this linker to a benzhydroxamic acid core (the HDAC binder), scientists can recruit the E3 ligase without abolishing the zinc-chelating activity required for target recognition.

Figure 1: The mechanistic role of the scaffold in mediating Ternary Complex formation and subsequent protein degradation.

Experimental Protocols

Synthesis of the Scaffold (Williamson Ether Synthesis)

If the compound is not purchased, it can be synthesized from 4-hydroxybenzoic acid.

Reagents:

-

Methyl 4-hydroxybenzoate (Starting material)

-

Methyl bromoacetate (Alkylating agent)

-

Potassium carbonate (

, Base) -

Acetone or DMF (Solvent)

Protocol:

-

Dissolution: Dissolve 10 mmol of Methyl 4-hydroxybenzoate in 30 mL of anhydrous acetone.

-

Deprotonation: Add 15 mmol of anhydrous

. Stir at room temperature for 30 minutes to generate the phenoxide. -

Alkylation: Dropwise add 11 mmol of Methyl bromoacetate.

-

Reflux: Heat the mixture to reflux (

) for 4-6 hours. Monitor by TLC (Hexane:EtOAc 7:3). -

Workup: Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Hydrolysis (Selective): To obtain the mono-acid (4-(2-Methoxy-2-oxoethoxy)benzoic acid), perform a controlled hydrolysis using 1 equivalent of LiOH in THF/Water at

, monitoring closely to hydrolyze the benzoate ester (if using methyl 4-hydroxybenzoate) or the acetate ester depending on steric preference. Note: Commercial sources usually provide the specific isomer desired.

Bioconjugation (Amide Coupling)

This protocol describes attaching the scaffold to an amine-containing E3 ligand.

Reagents:

-

4-(2-Methoxy-2-oxoethoxy)benzoic acid

-

HATU (Coupling reagent)

-

DIPEA (Base)

-

DMF (Solvent)

-

Amine-functionalized Ligand (R-NH2)

Protocol:

-

Activation: In a dry vial, dissolve 0.1 mmol of the acid in 1 mL dry DMF. Add 0.11 mmol HATU and 0.2 mmol DIPEA. Stir for 5 minutes.

-

Coupling: Add 0.1 mmol of the amine-functionalized ligand.

-

Reaction: Stir at Room Temperature for 2-12 hours under

. -

Purification: Dilute with EtOAc, wash with 1N HCl, saturated

, and brine. Dry over

Physicochemical & Reactivity Map

Understanding the reactivity profile is crucial for avoiding side reactions during library synthesis.

Figure 2: Reactivity map highlighting orthogonal protection and conjugation sites.

Biological Validation: Degradation Assay

To verify the mechanism of action (Target Degradation), the following Western Blot workflow is the gold standard.

-

Cell Culture: Seed cells (e.g., Neuroblastoma cells for HDAC8) in 6-well plates.

-

Treatment: Treat cells with the synthesized PROTAC (containing the 4-(2-Methoxy-2-oxoethoxy)benzoic acid linker) at concentrations ranging from 10 nM to 10

M for 24 hours.-

Control: DMSO vehicle.

-

Rescue Control: Pre-treat with Proteasome inhibitor (MG132) to prove mechanism is proteasome-dependent.

-

-

Lysis: Lyse cells using RIPA buffer with protease inhibitors.

-

Western Blot:

-

Primary Antibody: Anti-Target (e.g., Anti-HDAC8).

-

Loading Control: Anti-GAPDH or Anti-Actin.

-

-

Analysis: A successful "mechanism of action" is confirmed by the dose-dependent disappearance of the target protein band, which is rescued by MG132.

References

-

Design, Synthesis and Biological Characterization of Histone Deacetylase 8 (HDAC8) Proteolysis Targeting Chimeras (PROTACs). ResearchGate. (2022). Link

-

4-(2-Methoxy-2-oxoethoxy)benzoic acid Product Data. Sigma-Aldrich. Link

-

Functionalized phenolic compounds and polymers derived therefrom. U.S. Patent 8,318,973. (2012). Link

- Chemical Probes and Linkers in PROTAC Design.Journal of Medicinal Chemistry.

"4-(2-Methoxy-2-oxoethoxy)benzoic acid" stability and degradation pathways

An In-Depth Technical Guide to the Stability and Degradation Pathways of 4-(2-Methoxy-2-oxoethoxy)benzoic acid

Introduction

4-(2-Methoxy-2-oxoethoxy)benzoic acid is a molecule of interest in pharmaceutical and chemical research, often utilized as a building block or intermediate in the synthesis of more complex molecules.[1][2] A thorough understanding of its chemical stability and potential degradation pathways is paramount for ensuring the quality, safety, and efficacy of any downstream applications, including drug development and manufacturing. This guide provides a comprehensive technical overview of the anticipated stability profile of 4-(2-Methoxy-2-oxoethoxy)benzoic acid, drawing upon established chemical principles and data from structurally related compounds. While direct, extensive stability studies on this specific molecule are not widely available in public literature, we can construct a robust predictive model of its degradation based on the known behavior of its core functional groups: a carboxylic acid, an ether linkage, a methyl ester, and a substituted benzene ring.

Predicted Chemical Stability and Key Reactive Sites

Under standard storage conditions (room temperature, protected from light and moisture), 4-(2-Methoxy-2-oxoethoxy)benzoic acid is expected to be a relatively stable crystalline solid.[3][4] However, the presence of multiple functional groups introduces several potential sites for chemical degradation under stress conditions such as exposure to heat, light, humidity, and varying pH.

The primary reactive sites on the molecule are:

-

The Methyl Ester: Susceptible to hydrolysis.

-

The Carboxylic Acid: Prone to decarboxylation at elevated temperatures.

-

The Ether Linkage: Generally stable, but can be cleaved under harsh acidic conditions.

-

The Aromatic Ring: Can undergo oxidative or photolytic degradation.

Primary Degradation Pathways

Based on the chemical structure, the following degradation pathways are the most probable under forced degradation conditions.

Hydrolytic Degradation

Hydrolysis is a primary degradation pathway for any compound containing an ester functional group. For 4-(2-Methoxy-2-oxoethoxy)benzoic acid, the methyl ester is the most susceptible to hydrolysis.

Mechanism:

The hydrolysis of the methyl ester can be catalyzed by either acid or base.

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by water.

-

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate which then collapses to form a carboxylate salt and methanol. This process is typically faster than acid-catalyzed hydrolysis.

Expected Degradation Product:

The primary product of hydrolysis would be 4-(carboxymethoxy)benzoic acid .

Caption: Hydrolytic degradation of 4-(2-Methoxy-2-oxoethoxy)benzoic acid.

Thermal Degradation

Benzoic acid and its derivatives are known to undergo decarboxylation at elevated temperatures.[5][6] This is a significant degradation pathway to consider for 4-(2-Methoxy-2-oxoethoxy)benzoic acid, particularly in the solid state.

Mechanism:

At high temperatures, the carboxylic acid group can be eliminated as carbon dioxide (CO₂). For the parent compound, this would lead to the formation of (2-methoxy-2-oxoethyl)benzene.

Predicted Degradation Products:

The principal thermal degradation product is expected to be (2-methoxy-2-oxoethyl)benzene and carbon dioxide. At even higher temperatures, further fragmentation of the molecule could occur.

Caption: Predicted thermal degradation via decarboxylation.

Oxidative Degradation

The electron-rich aromatic ring and the ether linkage can be susceptible to oxidation, especially in the presence of oxidizing agents or radical initiators.

Mechanism:

Oxidative degradation can be complex and may lead to a variety of products. The benzene ring can be hydroxylated or undergo ring-opening reactions.[7] The ether linkage could also be a site of oxidative cleavage. Studies on similar methoxybenzoic acids have shown that oxidation can lead to demethoxylation and the formation of hydroxylated derivatives.[7]

Potential Degradation Products:

-

Hydroxylated derivatives: Formation of phenolic compounds.

-

Ring-opened products: Cleavage of the aromatic ring leading to smaller aliphatic fragments.

-

Demethoxylation products: Cleavage of the ether bond to form a hydroxyl group.

Caption: Potential oxidative degradation pathways.

Photolytic Degradation

Aromatic compounds can be susceptible to degradation upon exposure to UV light.[8][9] The energy from the light can promote the molecule to an excited state, leading to various reactions.

Mechanism:

Photodegradation can involve several mechanisms, including photo-induced hydrolysis, oxidation, or cleavage of chemical bonds. For aromatic carboxylic acids, photodecarboxylation can also occur. The presence of chromophores in the molecule makes it susceptible to absorbing light, which can initiate these degradation pathways.[10][11]

Potential Degradation Products:

Similar to oxidative degradation, photolytic stress can lead to a complex mixture of products, including those resulting from decarboxylation, hydroxylation, and ring cleavage.

Experimental Protocols for Stability Assessment

To definitively characterize the stability of 4-(2-Methoxy-2-oxoethoxy)benzoic acid, a forced degradation study is essential. The goal is to achieve 5-20% degradation to identify the primary degradation products and pathways.[8]

General Experimental Workflow for Forced Degradation Studies

Caption: General workflow for forced degradation studies.

Step-by-Step Methodologies

1. Acid Hydrolysis:

-

Protocol: Dissolve the compound in a suitable solvent (e.g., acetonitrile/water) and add 0.1 N HCl. Heat the solution at 60-80°C for 24-48 hours.

-

Rationale: To assess the stability of the ester and ether linkages in an acidic environment.

2. Base Hydrolysis:

-

Protocol: Dissolve the compound in a suitable solvent and add 0.1 N NaOH. Stir at room temperature for 12-24 hours.

-

Rationale: To evaluate the susceptibility of the ester group to saponification.

3. Oxidative Degradation:

-

Protocol: Dissolve the compound in a suitable solvent and add 3% hydrogen peroxide (H₂O₂). Stir at room temperature for 24-48 hours.

-

Rationale: To identify degradation products resulting from oxidation.

4. Thermal Degradation:

-

Protocol: Expose the solid compound to dry heat at a temperature below its melting point (e.g., 80-100°C) for 24-48 hours. Also, perform a similar study in solution.

-

Rationale: To investigate the potential for decarboxylation and other heat-induced degradation.

5. Photolytic Degradation:

-

Protocol: Expose a solution of the compound to UV light (e.g., 254 nm or 365 nm) for a defined period. A control sample should be kept in the dark.

-

Rationale: To determine the compound's sensitivity to light.

Data Presentation: Predicted Degradation Products

The following table summarizes the predicted primary degradation products based on the anticipated degradation pathways.

| Stress Condition | Primary Degradation Pathway | Predicted Primary Degradation Product |

| Acidic/Basic pH | Hydrolysis | 4-(Carboxymethoxy)benzoic acid |

| High Temperature | Decarboxylation | (2-methoxy-2-oxoethyl)benzene |

| Oxidizing Agent | Oxidation | Hydroxylated and ring-opened products |

| UV Light | Photolysis | Complex mixture, potentially including decarboxylated and hydroxylated products |

Conclusion

While direct stability data for 4-(2-Methoxy-2-oxoethoxy)benzoic acid is limited, a comprehensive understanding of its potential degradation pathways can be extrapolated from the well-established chemistry of its constituent functional groups. The primary liabilities of this molecule are the hydrolytic cleavage of the methyl ester and the thermal decarboxylation of the carboxylic acid. Oxidative and photolytic pathways may also contribute to its degradation under specific conditions. The experimental protocols outlined in this guide provide a robust framework for conducting forced degradation studies to confirm these predicted pathways and to identify and characterize any resulting impurities. Such studies are a critical component of the risk assessment and quality control strategy for any application involving this compound.

References

-

UQ eSpace. The Stereoselective Oxidation of para-Substituted Benzenes by a Cytochrome P450 Biocatalyst. Available from: [Link]

-

ResearchGate. (PDF) Demethoxylation and hydroxylation of methoxy- and hydroxybenzoic acids by OH-radicals. Processes of potential importance for food irradiation. Available from: [Link]

-

Quick Company. A Process Of Manufacturing Para Methoxy Benzoic Acid Or 4 Methoxy. Available from: [Link]

-

StruChem. 4-(2-Methoxy-ethoxy)-benzoic acid, min 98%, 1 gram. Available from: [Link]

-

MDPI. Substituted Organotin Complexes of 4-Methoxybenzoic Acid for Reduction of Poly(vinyl Chloride) Photodegradation. Available from: [Link]

-

The Royal Society of Chemistry. Synthesis of 4-methoxymethylbenzoic acid. Available from: [Link]

-

PubMed. Biodegradation of hydroxylated and methoxylated benzoic, phenylacetic and phenylpropenoic acids present in olive mill wastewaters by two bacterial strains. Available from: [Link]

-

SciSpace. Studies in peroxidase action. 4. The oxidation of 4-methoxy-2:6-dimethylaniline. Suggestions for a mechanism. Available from: [Link]

-

Academia.edu. Macro kinetic studies for photocatalytic degradation of benzoic acid in immobilized systems. Available from: [Link]

-

PubMed. Macro kinetic studies for photocatalytic degradation of benzoic acid in immobilized systems. Available from: [Link]

-

Process Systems. CHEMICAL RESISTANCE CHART. Available from: [Link]

-

PubChem. 4-(2-Methoxy-2-oxoethyl)benzoic acid. Available from: [Link]

-

ResearchGate. Photodegradation Kinetics and Color Removal of 2-(4-hydroxyphenylazo)Benzoic Acid by Advanced Oxidation Processes | Request PDF. Available from: [Link]

-

ResearchGate. The thermal decomposition of benzoic acid. Available from: [Link]

-

Zenodo. Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Available from: [Link]

-

OUCI. Synthesis of 2-Methoxy-4-(methylsulfanyl)benzoic Acid — An Intermediate Product in the Preparation of the Cardiotonic D…. Available from: [Link]

-

PubChem. 4-Hydroxy-2-methoxybenzoic acid. Available from: [Link]

-

Siemens. Chemical Resistance Chart. Available from: [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 4-(2-Methoxy-2-oxoethyl)benzoic acid | 87524-66-1 [sigmaaldrich.com]

- 4. calpaclab.com [calpaclab.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. eng.uwo.ca [eng.uwo.ca]

- 11. Macro kinetic studies for photocatalytic degradation of benzoic acid in immobilized systems - PubMed [pubmed.ncbi.nlm.nih.gov]

4-(2-Methoxy-2-oxoethoxy)benzoic Acid: A Strategic Heterobifunctional Linker

An In-Depth Technical Guide to 4-(2-Methoxy-2-oxoethoxy)benzoic Acid as a Bifunctional Linker.

Executive Summary

In the architecture of chimeric drug modalities—specifically PROTACs (Proteolysis Targeting Chimeras) and Antibody-Drug Conjugates (ADCs) —the linker is not merely a passive connector; it is a determinant of physicochemical properties, permeability, and ternary complex stability.

4-(2-Methoxy-2-oxoethoxy)benzoic acid (Structure:

This guide details the synthesis, chemical behavior, and conjugation protocols for utilizing this molecule as a precision tool in medicinal chemistry.[1]

Chemical Architecture & Bifunctionality

Structural Analysis

The molecule consists of three distinct functional zones:

-

The Anchor (Benzoic Acid): A rigid, aromatic carboxylic acid (

). It serves as the primary attachment point, typically coupled to an amine-bearing warhead or E3 ligase ligand via robust amide bonds. -

The Spacer (Phenyl Ether): The phenoxy group imparts lipophilicity and restricts conformational freedom compared to aliphatic ethers, reducing the entropic penalty upon binding.

-

The Orthogonal Handle (Methyl Ester): An aliphatic methyl ester that acts as a "masked" carboxylic acid. It remains inert during the first coupling event (chemoselectivity) and can be activated later via hydrolysis or direct aminolysis.

Orthogonality Logic

The power of this linker lies in the reactivity difference between the aromatic carboxylic acid and the aliphatic methyl ester .

-

Step 1: The free acid is activated (e.g., NHS ester) and coupled. The methyl ester is stable under these conditions.

-

Step 2: The methyl ester is hydrolyzed (LiOH) to reveal a second carboxylic acid, or reacted with hydrazine to form a hydrazide, enabling the attachment of the second moiety.

Synthesis Protocol: The "Orthogonal Protection" Route

Direct alkylation of 4-hydroxybenzoic acid with methyl bromoacetate is chemically risky due to the formation of diesters (alkylation of both the phenol and the carboxylate). To ensure high purity and regioselectivity, a Protection-Alkylation-Deprotection strategy is required.

Experimental Workflow

Phase 1: Selective Protection

-

Reagent: Isobutylene (gas) or tert-Butyl 2,2,2-trichloroacetimidate.

-

Goal: Mask the benzoic acid as a tert-butyl ester (

). This group is acid-labile, orthogonal to the base-labile methyl ester we will introduce later.

Phase 2: O-Alkylation

-

Reagents: tert-Butyl 4-hydroxybenzoate, Methyl bromoacetate,

, Acetone (anhydrous). -

Conditions: Reflux, 4-6 hours.

-

Mechanism: Williamson Ether Synthesis. The phenoxide anion attacks the

-carbon of methyl bromoacetate. -

Observation: The reaction is monitored by TLC (Hexane:EtOAc 4:1). Disappearance of the phenol starting material indicates completion.

Phase 3: Selective Deprotection (Acidolysis)

-

Reagents: Trifluoroacetic acid (TFA), Dichloromethane (DCM).

-

Conditions: 0°C to Room Temp, 1-2 hours.

-

Mechanism: Acid-catalyzed cleavage of the tert-butyl ester. The methyl ester (on the tail) is stable in anhydrous TFA.

-

Workup: Evaporation of TFA/DCM yields the target: 4-(2-Methoxy-2-oxoethoxy)benzoic acid .

Visual Synthesis Workflow

Caption: Selective synthesis pathway ensuring the integrity of the methyl ester handle.

Conjugation Protocols

Protocol A: Primary Coupling (Benzoic Acid End)

Use this protocol to attach the linker to an amine-containing Ligand (e.g., Lenalidomide derivative or Warhead).

-

Activation: Dissolve 4-(2-Methoxy-2-oxoethoxy)benzoic acid (1.0 eq) in anhydrous DMF.

-

Reagents: Add HATU (1.1 eq) and DIPEA (3.0 eq). Stir for 5 minutes to form the activated ester.

-

Coupling: Add the Amine-Ligand (1.0 eq). Stir at Room Temperature (RT) for 2–4 hours.

-

Validation: Monitor by LC-MS. The mass should correspond to Ligand + Linker - H2O.

-

Purification: The product (Intermediate A) retains the methyl ester tail. Purify via Flash Chromatography.

Protocol B: Secondary Coupling (Methyl Ester End)

Use this protocol to attach the second moiety (e.g., E3 Ligase binder) to Intermediate A.

Option 1: Hydrolysis & Amide Coupling (Standard)

-

Hydrolysis: Dissolve Intermediate A in THF/MeOH (1:1). Add LiOH (2.0 eq, aq). Stir at RT for 1 hour.

-

Note: Monitor carefully to avoid degrading other sensitive esters if present (though methyl esters hydrolyze faster than internal amides).

-

-

Workup: Acidify to pH 3 with 1N HCl. Extract with EtOAc.[1][3]

-

Coupling: React the newly revealed carboxylic acid with the second Amine-Ligand using the Activation steps from Protocol A.

Option 2: Direct Hydrazinolysis (For Hydrazone Linkage)

-

Reaction: Dissolve Intermediate A in EtOH. Add Hydrazine monohydrate (excess). Reflux for 2 hours.

-

Result: Converts methyl ester to hydrazide (

). -

Utility: The hydrazide can react with aldehydes/ketones to form hydrazones (pH-sensitive linkers).

Application in PROTAC Design

In PROTAC development, "linkerology" focuses on finding the optimal distance and orientation between the Target Protein and the E3 Ligase.

-

Rigidity: The phenyl ring in this linker reduces the entropic cost of ternary complex formation. It is often superior to PEG chains when the binding pockets are shallow or require a specific vector.

-

Length: This linker provides a short extension (~8-10 Å). It is ideal for "folded" PROTAC conformations or when the E3 ligase and Target Protein binding sites are in close proximity.

PROTAC Assembly Logic

Caption: Logic flow for assembling a PROTAC using the heterobifunctional handles.

Physicochemical Data Table

| Property | Value | Relevance |

| Formula | Stoichiometry calculations. | |

| MW | 210.18 g/mol | Mass spectrometry validation. |

| LogP | ~1.3 | Moderate lipophilicity; good for cell permeability. |

| Solubility | DMSO, DMF, MeOH | Compatible with standard organic synthesis solvents. |

| Stability | Stable at RT | Methyl ester is stable to acidic workups (e.g., TFA). |

| Reactive Groups | Carboxyl (Ar-COOH), Ester (Alk-COOMe) | Orthogonal reactivity profile. |

References

-

Structure & Identifiers: Benzoic acid, 4-(2-methoxy-2-oxoethoxy)-. PubChem CID: 13816144.

-

PROTAC Linker Design: Troup, R. I., et al. (2020). "Current strategies for the design of PROTAC linkers: a critical review." Exploration of Targeted Anti-tumor Therapy.

- Synthesis Methodology: "Preparation of 4-alkoxybenzoic acid derivatives.

- Orthogonal Protection Strategies: Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience. (Reference for t-Butyl/Methyl ester orthogonality).

Sources

"4-(2-Methoxy-2-oxoethoxy)benzoic acid" derivatives and analogs

An In-depth Technical Guide to the Derivatives and Analogs of the Phenoxyacetic Acid Scaffold

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The phenoxyacetic acid scaffold, exemplified by molecules such as "4-(2-Methoxy-2-oxoethoxy)benzoic acid," represents a versatile and privileged structure in medicinal chemistry and agrochemistry. Initially recognized for its potent herbicidal properties, this chemical class has been extensively explored to yield a diverse array of biologically active compounds. This technical guide provides a comprehensive overview of the synthesis, biological activities, and medicinal chemistry strategies associated with phenoxyacetic acid derivatives. We delve into the core synthetic methodologies, explore key therapeutic applications including anti-inflammatory, anticonvulsant, and antidiabetic agents, and discuss critical structure-activity relationships (SAR). A significant focus is placed on the strategic modification of the core scaffold, particularly the bioisosteric replacement of the carboxylic acid moiety, to optimize pharmacokinetic and pharmacodynamic profiles. This document serves as a foundational resource for researchers aiming to leverage this scaffold in modern drug discovery programs.

The Phenoxyacetic Acid Core: A Scaffold of Versatility

The molecule "4-(2-Methoxy-2-oxoethoxy)benzoic acid" belongs to the broader class of phenoxyacetic acids. The core structure consists of a phenyl ring linked via an ether bond to an acetic acid moiety. This arrangement provides a rigid aromatic core for presenting substituents in defined vectors, while the acidic group serves as a critical interaction point for many biological targets.

The journey of this scaffold began with the discovery of its potent auxin-like activity, leading to the development of widely used herbicides such as 2,4-Dichlorophenoxyacetic acid (2,4-D) and MCPA.[1][2][3] This initial application highlighted the scaffold's ability to interact with biological systems and spurred further investigation into its therapeutic potential. Subsequent research has revealed a remarkable chemical tractability and a wide range of pharmacological activities, making it a subject of intense interest in drug discovery.[4][5]

Synthesis and Derivatization Strategy

The construction of phenoxyacetic acid derivatives is robust and primarily relies on the classic Williamson ether synthesis. This S(_N)2 reaction provides a reliable and high-yielding route to the core scaffold and is amenable to the creation of large compound libraries for screening.[1][6][7]

Core Synthesis Workflow: Williamson Ether Synthesis

The fundamental approach involves the reaction of a substituted phenol with an α-haloacetate, typically in the presence of a base. The phenol is first deprotonated to form a more nucleophilic phenoxide, which then displaces the halide from the acetate derivative.

Caption: Common bioisosteres used to replace the carboxylic acid group.

Key Carboxylic Acid Bioisosteres:

-

1H-Tetrazole : This is one of the most widely used non-classical bioisosteres. [8]It has a pKa (~4.5-4.9) very similar to that of a carboxylic acid, allowing it to act as a proton donor and participate in similar ionic interactions. [8][9]While it increases lipophilicity compared to a carboxylate, its strong hydrogen bonding capacity can sometimes negatively impact permeability. [8]* Hydroxamic Acid : With a pKa in the range of 8-9, hydroxamic acids are less acidic. They are well-known for their metal-chelating properties but have also been successfully employed as carboxylic acid bioisosteres, maintaining biological activity while altering physicochemical properties. [10]* Other Heterocycles : A variety of other acidic heterocycles, such as 5-oxo-1,2,4-oxadiazoles, hydroxyisoxazoles, and acyl sulfonamides, are used to fine-tune acidity, lipophilicity, and metabolic stability. [8][9]The choice of bioisostere is highly context-dependent and must be empirically validated for each drug target and chemical series. [8]

Structure-Activity Relationship (SAR) Summary

Decades of research have provided key insights into how structural modifications affect the biological activity of the phenoxyacetic acid scaffold.

| Modification | Position/Type | General Effect on Activity | Rationale / Examples |

| Phenyl Ring Substitution | Ortho, Meta, Para | Highly dependent on the target. Halogenation (especially Cl) is common. | In herbicides, substitution at the 2 and 4 positions is critical for auxin activity (e.g., 2,4-D). [2]For COX-2 inhibitors, a para-sulfonamide or similar group on a second aryl ring attached to the core is often required for selectivity. [11] |

| Ether Linkage | -O- | Critical for spatial orientation. | Replacing the ether oxygen with a thioether (-S-) has been shown to substantially decrease activity in some assays, such as T3SS inhibition. [12] |

| Acetic Acid Chain | -CH₂COOH | α-Methyl substitution can introduce a chiral center and alter potency. | In phenoxyacetamide inhibitors of P. aeruginosa, α-methylation was explored to optimize activity. [12] |

| Carboxylic Acid Derivatization | Amides, Esters | Generally reduces polarity and can act as a prodrug strategy. | Phenoxyacetamides are a major class of derivatives with distinct biological profiles, including T3SS inhibition and FFA1 agonism. [13][12]The methyl ester "4-(2-Methoxy-2-oxoethoxy)benzoic acid" is a prodrug form of the active carboxylic acid. |

Conclusion and Future Outlook

The phenoxyacetic acid core is a testament to the power of scaffold-based drug discovery. From its origins in agriculture to its current status as a privileged structure in medicinal chemistry, it has proven to be remarkably adaptable. The straightforward and modular Williamson ether synthesis allows for extensive chemical exploration, while the diverse biological activities reported underscore its therapeutic potential.

Future research will likely focus on several key areas:

-

Novel Target Identification : Applying phenoxyacetic acid libraries to new biological screens may uncover activities against novel targets.

-

Advanced Bioisosteres : The search for new carboxylic acid bioisosteres that confer optimal ADME properties without sacrificing potency remains an active area of research.

-

Structure-Based Design : As more crystal structures of phenoxyacetic acid derivatives bound to their targets become available, structure-based and computational design will enable more rational and efficient optimization of new drug candidates.

For drug development professionals, the phenoxyacetic acid scaffold represents a well-validated starting point with a rich history and a promising future for the development of next-generation therapeutics.

References

Sources

- 1. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jetir.org [jetir.org]

- 6. The Williamson Ether Synthesis [cs.gordon.edu]

- 7. gold-chemistry.org [gold-chemistry.org]

- 8. drughunter.com [drughunter.com]

- 9. Acid Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 10. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis and structure-activity relationships of novel phenoxyacetamide inhibitors of the Pseudomonas aeruginosa type III secretion system (T3SS) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, synthesis and structure-activity relationship studies of novel phenoxyacetamide-based free fatty acid receptor 1 agonists for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

4-(2-Methoxy-2-oxoethoxy)benzoic acid: A Bifunctional Linker in Modern Medicinal Chemistry and PROTAC Design

Executive Summary

In the rapidly evolving landscape of targeted protein degradation (TPD) and antibody-drug conjugates (ADCs), the selection of an appropriate linker is as critical as the choice of the pharmacophore itself. 4-(2-Methoxy-2-oxoethoxy)benzoic acid (CAS: 63787-32-6) has emerged as a highly versatile, orthogonally protected bifunctional building block[1]. By bridging the gap between target-binding warheads and effector molecules (such as E3 ligase ligands), this specific linker provides a unique combination of structural rigidity, aqueous solubility, and precise synthetic control.

This technical guide explores the physicochemical rationale behind utilizing 4-(2-Methoxy-2-oxoethoxy)benzoic acid, details its mechanistic advantages in forming ternary complexes, and provides self-validating, step-by-step methodologies for its incorporation into complex drug architectures like Proteolysis Targeting Chimeras (PROTACs)[2].

Chemical Profile and Structural Rationale

The utility of 4-(2-Methoxy-2-oxoethoxy)benzoic acid stems directly from its molecular architecture. It consists of a rigid benzoic acid core para-substituted with an extended oxyacetic acid methyl ester[3].

Table 1: Physicochemical Properties & Causality in Drug Design

| Property | Value | Causality / Relevance in Medicinal Chemistry |

| Molecular Formula | C10H10O5 | Defines the atomic composition and baseline steric bulk. |

| Molecular Weight | 210.18 g/mol | The low molecular weight allows for a smaller overall PROTAC footprint, improving cellular permeability[1]. |

| LogP (Predicted) | ~0.85 | The balanced lipophilicity prevents the aggregation often seen with purely aliphatic alkyl linkers in aqueous media. |

| H-Bond Donors | 1 (COOH) | Provides a highly reactive, vector-defined site for initial amide coupling to the target warhead. |

| H-Bond Acceptors | 5 | The ether oxygen and carbonyls enhance aqueous solubility and favorable solvent interactions. |

| Orthogonal Reactivity | Aryl Acid / Aliphatic Ester | Allows for sequential, regioselective coupling without the need for additional global protection/deprotection steps. |

The Rationale for Rigidity: In PROTAC design, excessive linker flexibility (such as long PEG or alkyl chains) can lead to the "hook effect" or intramolecular folding, where the linker collapses onto the target ligand. The rigid phenyl ring of 4-(2-Methoxy-2-oxoethoxy)benzoic acid restricts the degrees of freedom, projecting the E3 ligase ligand outward. This pre-organization significantly reduces the entropic penalty required to form the critical ternary complex between the target protein, the PROTAC, and the E3 ligase[4].

Mechanistic Role in Targeted Protein Degradation

A premier application of this linker is in the development of PROTACs targeting Histone Deacetylase 8 (HDAC8) , an enzyme heavily implicated in childhood neuroblastoma and T-cell lymphoma[2]. Standard small-molecule inhibitors merely block the enzyme's active site, often leading to compensatory protein upregulation. PROTACs, however, chemically knock out the protein target by hijacking the cell's ubiquitin-proteasome system[4].

In a landmark 2022 study by Darwish et al., 4-(2-Methoxy-2-oxoethoxy)benzoic acid was utilized to connect a benzhydroxamic acid-based HDAC8 inhibitor to a cereblon (CRBN) ligand (pomalidomide)[5]. The benzoic acid moiety was coupled to the warhead, while the aliphatic ester was subsequently hydrolyzed and coupled to the CRBN ligand. The rigidity of the phenyl-ether linkage was instrumental in allowing the PROTAC to simultaneously bind the surface-exposed regions of HDAC8 and CRBN, facilitating robust polyubiquitination and subsequent degradation of the cancer-driving enzyme[2].

Mechanism of targeted HDAC8 degradation mediated by CRBN-recruiting PROTACs.

Standardized Experimental Methodologies

To ensure reproducibility and high synthetic yields, the following protocols detail the step-by-step incorporation of 4-(2-Methoxy-2-oxoethoxy)benzoic acid into a bifunctional molecule. These protocols are designed as self-validating systems , ensuring that researchers can confirm success at every intermediate stage.

Step 1: Amide Coupling of the Linker to the Target Warhead

Because benzoic acids are electronically deactivated compared to aliphatic acids, a highly efficient coupling reagent is required to drive the reaction to completion.

-

Reagent Assembly: Dissolve 4-(2-Methoxy-2-oxoethoxy)benzoic acid (1.0 eq) and the amine-bearing target warhead (1.05 eq) in anhydrous DMF (0.2 M).

-

Activation: Add HATU (1.2 eq) followed by DIPEA (3.0 eq) dropwise at 0 °C.

-

Causality: HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is chosen for its superior kinetics with sterically hindered or electronically deactivated aryl acids. DIPEA provides the non-nucleophilic basic environment necessary to deprotonate the amine and drive the formation of the active ester.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours.

-

Workup: Dilute with EtOAc and wash sequentially with saturated aqueous NaHCO₃, 1M HCl, and brine.

-

Causality: The NaHCO₃ wash is critical to remove any unreacted linker and acidic byproducts from the coupling reagent (e.g., HOAt), ensuring a clean intermediate prior to saponification.

-

-

Self-Validation Checkpoint: Monitor the reaction via LC-MS. The disappearance of the warhead mass and the appearance of the intermediate mass (Warhead Mass + 192 Da, accounting for the linker addition minus water) confirms successful coupling.

Step 2: Saponification of the Methyl Ester

The methyl ester must be hydrolyzed to reveal the secondary attachment point without disturbing the newly formed aryl amide.

-

Solvent System: Dissolve the intermediate in a ternary solvent system of THF/MeOH/H₂O (2:1:1, 0.1 M).

-

Hydrolysis: Add LiOH·H₂O (3.0 eq) and stir at room temperature for 1-2 hours.

-

Causality: Lithium hydroxide is chosen over sodium or potassium hydroxide because the lithium cation coordinates with the ether oxygen and the carbonyl oxygen of the ester. This directs the hydroxide nucleophile and accelerates hydrolysis under exceptionally mild conditions, preventing the cleavage of the aryl amide or sensitive warhead functional groups (like hydroxamates)[2].

-

-

Workup: Concentrate the organic solvents in vacuo, dilute with water, and acidify to pH 3-4 using 1M HCl. Extract the precipitated free acid with EtOAc.

-

Self-Validation Checkpoint: TLC (5% MeOH in DCM) will show the consumption of the less polar methyl ester and the formation of a baseline-spot (the highly polar carboxylic acid). ^1H NMR will confirm success via the disappearance of the sharp ester singlet at ~3.8 ppm.

Step 3: Final Assembly with the E3 Ligase Ligand

-

Coupling: Dissolve the deprotected linker-warhead conjugate (1.0 eq) and the E3 ligase ligand (e.g., Pomalidomide-NH₂, 1.1 eq) in anhydrous DMF. Add EDC·HCl (1.5 eq), HOBt (1.5 eq), and DIPEA (3.0 eq).

-

Causality: Because the newly revealed aliphatic carboxylic acid is highly reactive, EDC/HOBt is selected over uronium salts (like HATU). This prevents potential guanidinylation side reactions with the primary amine of the E3 ligase ligand, ensuring a cleaner crude profile and simplifying final HPLC purification.

-

-

Self-Validation Checkpoint: Final LC-MS will show the exact mass of the fully assembled PROTAC.

Synthetic workflow for PROTAC assembly utilizing 4-(2-Methoxy-2-oxoethoxy)benzoic acid.

Data Presentation: Comparative Linker Metrics

When designing a bifunctional molecule, the choice of linker dictates the pharmacokinetic and pharmacodynamic fate of the drug. Table 2 summarizes how 4-(2-Methoxy-2-oxoethoxy)benzoic acid compares to traditional linker paradigms.

Table 2: Comparative Linker Metrics in PROTAC Design

| Linker Type | Conformational Flexibility | Aqueous Solubility (LogS) | Ternary Complex Stability | Primary Synthetic Challenge |

| Alkyl Chains (e.g., C6-C10) | High | Low (Highly Lipophilic) | Variable (Prone to intramolecular folding) | Poor solubility during coupling; aggregation in assays. |

| PEG Chains (e.g., PEG2-PEG4) | High | High (Hydrophilic) | Moderate (High entropic penalty upon binding) | Hygroscopic intermediates complicate isolation. |

| Rigid Aryl Ether (Our Target) | Low (Rigidified Vector) | Moderate to High | High (Pre-organized vectorization) | Requires careful orthogonal deprotection (saponification). |

Conclusion

4-(2-Methoxy-2-oxoethoxy)benzoic acid is far more than a simple chemical spacer. It is a highly engineered, orthogonally protected building block that imparts critical structural rigidity and solubility to complex bifunctional molecules. By understanding the causality behind its chemical reactivity—specifically the differential reactivity between its deactivated aryl acid and its protected aliphatic acid—medicinal chemists can leverage this molecule to synthesize highly potent, target-specific degraders with minimal entropic penalties during ternary complex formation.

References

-

Darwish, S., Ghazy, E., Heimburg, T., Herp, D., Zeyen, P., et al. "Design, Synthesis and Biological Characterization of Histone Deacetylase 8 (HDAC8) Proteolysis Targeting Chimeras (PROTACs) with Anti-Neuroblastoma Activity." International Journal of Molecular Sciences, 2022, 23(14), 7535. URL:[Link]

Sources

- 1. 4-methoxy-benzoic acid | Sigma-Aldrich [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. 4-(2-methoxy-2-oxoethoxy)benzoic acid | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. mdpi.com [mdpi.com]

- 5. Design, Synthesis and Biological Characterization of Histone Deacetylase 8 (HDAC8) Proteolysis Targeting Chimeras (PROTACs) with Anti-Neuroblastoma Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

"4-(2-Methoxy-2-oxoethoxy)benzoic acid" experimental protocol for synthesis

An Application Note for the Synthesis of 4-(2-Methoxy-2-oxoethoxy)benzoic acid

Topic: "4-(2-Methoxy-2-oxoethoxy)benzoic acid" Experimental Protocol for Synthesis Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a detailed, robust, and reproducible protocol for the synthesis of 4-(2-Methoxy-2-oxoethoxy)benzoic acid. The procedure is based on the Williamson ether synthesis, a classic and highly reliable SN2 reaction. Starting from commercially available 4-hydroxybenzoic acid and methyl bromoacetate, this guide offers a step-by-step methodology, explains the chemical principles behind the experimental choices, and includes comprehensive instructions for product purification, characterization, and safety. The protocol is designed to be self-validating, providing researchers with the necessary information to achieve high yields of the target compound with high purity.

Introduction: The Scientific Context

4-(2-Methoxy-2-oxoethoxy)benzoic acid is a bifunctional organic molecule featuring both a carboxylic acid and a methyl ester. This structural arrangement makes it a valuable intermediate and building block in medicinal chemistry and materials science. The carboxylic acid provides a handle for amide bond formation or other derivatizations, while the ester moiety can be hydrolyzed or used in further transformations. Its synthesis is a foundational procedure for accessing more complex molecular architectures.

The protocol described herein employs the Williamson ether synthesis, a cornerstone reaction in organic chemistry for the formation of ethers.[1][2][3] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where a deprotonated alcohol (an alkoxide or, in this case, a phenoxide) acts as a nucleophile to displace a halide from an alkyl halide.[1][3] This method is particularly effective when using primary alkyl halides, such as methyl bromoacetate, as they are highly susceptible to backside attack and less prone to competing elimination reactions.[1][2]

Reaction Scheme & Mechanism

The synthesis proceeds by the O-alkylation of 4-hydroxybenzoic acid with methyl bromoacetate in the presence of a mild base, potassium carbonate.

Caption: Overall reaction for the synthesis of the target compound.

Mechanistic Insight: The reaction is initiated by the deprotonation of the acidic phenolic hydroxyl group of 4-hydroxybenzoic acid by potassium carbonate. This forms a potassium phenoxide intermediate, which is a potent nucleophile. This phenoxide then attacks the electrophilic carbon atom of methyl bromoacetate, displacing the bromide ion in a classic SN2 fashion to form the new carbon-oxygen bond of the ether.

Materials and Equipment

All reagents should be of analytical grade or higher and used without further purification unless otherwise noted.

| Reagent / Equipment | Specification | Purpose |

| 4-Hydroxybenzoic acid | ≥99% purity | Starting material (Nucleophile precursor) |

| Methyl bromoacetate | ≥98% purity | Alkylating agent (Electrophile) |

| Potassium Carbonate (K₂CO₃) | Anhydrous, fine powder | Base for deprotonation of the phenol |

| Acetone | Anhydrous, ≥99.5% | Polar aprotic solvent for the SN2 reaction |

| Hydrochloric Acid (HCl) | Concentrated (37%) | Acid for work-up (protonation) |

| Ethyl Acetate (EtOAc) | ACS Grade | Extraction solvent |

| Sodium Sulfate (Na₂SO₄) | Anhydrous | Drying agent |

| Round-bottom flask & Condenser | Standard 24/40 ground glass joints | Reaction vessel and reflux apparatus |

| Magnetic Stirrer & Heating Mantle | - | For heating and agitation |

| TLC Plates | Silica Gel 60 F₂₅₄ | Reaction monitoring |

| Rotary Evaporator | - | Solvent removal |

| Standard Glassware | Beakers, funnels, graduated cylinders, etc. | General purpose |

Detailed Experimental Protocol

Step 1: Reaction Setup

-

Place 4-hydroxybenzoic acid (10.0 g, 72.4 mmol) and anhydrous potassium carbonate (25.0 g, 181 mmol, 2.5 equivalents) into a 500 mL round-bottom flask equipped with a magnetic stir bar.

-

Causality Explanation: An excess of potassium carbonate, a mild base, is used to ensure complete deprotonation of the phenolic hydroxyl group to form the reactive phenoxide nucleophile.[2] Using a fine powder increases the surface area, facilitating a faster reaction. The carboxylic acid is also deprotonated but is less nucleophilic than the phenoxide.

-

-

Add 200 mL of anhydrous acetone to the flask. Stir the suspension for 10-15 minutes at room temperature.

-

Causality Explanation: Acetone is an excellent polar aprotic solvent for SN2 reactions because it solvates the cation (K⁺) but not the nucleophilic anion, leaving it highly reactive.[2] Anhydrous conditions prevent unwanted side reactions with water.

-

Step 2: Addition of the Electrophile and Reflux

-

Slowly add methyl bromoacetate (7.5 mL, 12.1 g, 79.6 mmol, 1.1 equivalents) to the stirring suspension using a dropping funnel or syringe.

-

Attach a reflux condenser to the flask and bring the mixture to a gentle reflux (approx. 56 °C) using a heating mantle.

-

Maintain the reflux for 4-6 hours. The reaction progress should be monitored periodically.

-

Experimental Insight: Monitor the reaction by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The reaction is complete when the spot corresponding to 4-hydroxybenzoic acid has disappeared.

-

Step 3: Reaction Work-up and Isolation

-

Once the reaction is complete, cool the flask to room temperature.

-

Filter the reaction mixture through a Büchner funnel to remove the insoluble inorganic salts (KBr and excess K₂CO₃). Wash the filter cake with a small amount of fresh acetone (2 x 20 mL) to recover any residual product.

-

Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator.

-

To the resulting residue, add 150 mL of water and stir until all the solid has dissolved. The product is now in the form of its potassium carboxylate salt.

-

Transfer the aqueous solution to a 500 mL beaker and cool it in an ice bath.

-

Slowly and with stirring, acidify the solution to a pH of ~2 by adding concentrated HCl dropwise. A white precipitate of the product will form.

-

Causality Explanation: Acidification is a critical step to protonate the potassium carboxylate salt, rendering the final product, 4-(2-Methoxy-2-oxoethoxy)benzoic acid, insoluble in the aqueous medium, which causes it to precipitate.

-

-

Collect the white solid by vacuum filtration. Wash the solid with cold deionized water (2 x 30 mL) to remove any remaining inorganic salts.

Step 4: Purification and Characterization

-

The crude product can be purified by recrystallization from an ethanol/water mixture. Dissolve the solid in a minimum amount of hot ethanol, then add hot water dropwise until the solution becomes slightly cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.

-

Characterization:

-

Appearance: White crystalline solid.

-

Molecular Weight: 210.18 g/mol .[4]

-

Expected Yield: 80-90%.

-

Melting Point: Confirm the purity by measuring the melting point.

-

Spectroscopy: Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

-

Process Workflow Visualization

The entire synthesis workflow, from initial setup to the final purified product, is outlined below.

Caption: A step-by-step workflow diagram for the synthesis and purification process.

Safety and Hazard Information

It is imperative to conduct a full risk assessment before beginning this procedure. Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Methyl Bromoacetate: Toxic and a lachrymator (causes tearing). Avoid inhalation and contact with skin and eyes. Handle exclusively in a fume hood.

-

Concentrated Hydrochloric Acid: Corrosive and can cause severe burns.[5] Handle with extreme care.

-

Acetone: Highly flammable liquid and vapor. Keep away from ignition sources.

-

Potassium Carbonate: Can cause skin and eye irritation.[6] Avoid creating dust.

In case of exposure, consult the relevant Safety Data Sheet (SDS) immediately.[5][6][7]

Troubleshooting Guide

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low or No Product Yield | Incomplete reaction. | Extend reflux time; confirm reaction completion with TLC. Ensure reagents, especially the solvent, are anhydrous. |

| Inactive base or alkylating agent. | Use freshly opened or properly stored reagents. Ensure K₂CO₃ is a fine powder. | |

| Product is Oily/Gummy | Presence of impurities. | Re-purify via recrystallization, ensuring slow cooling. If necessary, purify by column chromatography (silica gel). |

| Incomplete acidification during work-up. | Re-dissolve in a basic aqueous solution and re-precipitate by carefully acidifying to pH ~2, checking with pH paper. | |

| Starting Material Remains | Insufficient base or alkylating agent. | Re-check calculations and ensure correct stoichiometry (1.1 eq of alkyl halide, 2.5 eq of base). |

References

-

Title: Williamson Ether Synthesis Source: Master Organic Chemistry URL: [Link]

- Title: Williamson Ether Synthesis Source: Name Reactions in Organic Synthesis URL

-

Title: The Williamson Ether Synthesis Source: University of Massachusetts Boston, ScholarWorks URL: [Link]

-

Title: 4-(2-methoxy-2-oxoethoxy)benzoic acid (C10H10O5) Source: PubChemLite URL: [Link]

-

Title: 4-(2-Methoxy-2-oxoethyl)benzoic acid | C10H10O4 Source: PubChem URL: [Link]

-

Title: The Williamson Ether Synthesis Source: Master Organic Chemistry (Advanced) URL: [Link]

- Title: Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid Source: Google Patents URL

-

Title: 4-Methoxy-2-methylbenzoic acid: Synthesis, Properties, and Applications Source: Papaws.org URL: [Link]

-

Title: A Process Of Manufacturing Para Methoxy Benzoic Acid Or 4 Methoxy Benzoic Acid Source: Quick Company URL: [Link]

-

Title: Williamson Ether Synthesis Source: J&K Scientific LLC URL: [Link]

-

Title: Williamson Ether Synthesis Source: Chemistry LibreTexts URL: [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. jk-sci.com [jk-sci.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 4-(2-methoxy-2-oxoethoxy)benzoic acid | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. fishersci.com [fishersci.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

Step-by-Step Synthesis and Protocol Guide for 4-(2-Methoxy-2-oxoethoxy)benzoic Acid

Target Audience: Researchers, medicinal chemists, and drug development professionals. Application Focus: Bifunctional linkers, PROTAC synthesis, and orthogonal protecting group strategies.

Introduction & Mechanistic Rationale

The molecule 4-(2-Methoxy-2-oxoethoxy)benzoic acid (CAS: 63787-32-6) is a highly versatile, bifunctional building block widely utilized in modern medicinal chemistry. Structurally, it features a free carboxylic acid and a methyl ester separated by a rigid aryl-ether linkage. This specific architecture makes it an ideal linker for complex molecular assemblies, most notably in the design of Proteolysis Targeting Chimeras (PROTACs). Recent literature demonstrates its critical role in functionalizing the cap phenyl ring of benzhydroxamic acids to develop HDAC8-selective PROTACs for anti-neuroblastoma therapies[1].

The Synthetic Challenge: Direct alkylation of 4-hydroxybenzoic acid with methyl bromoacetate[2] is fundamentally flawed due to poor chemoselectivity. Both the phenolic hydroxyl (pKa ~9.3) and the carboxylic acid (pKa ~4.5) can act as nucleophiles, leading to complex mixtures of mono- and di-alkylated products.

The Orthogonal Solution:

To achieve absolute regiocontrol, an orthogonal protecting group strategy is mandatory. By utilizing benzyl 4-hydroxybenzoate as the starting material, the carboxylic acid is temporarily masked. The free phenol is then cleanly alkylated via an

Synthetic Workflow & Orthogonality Logic

Fig 1: Two-step orthogonal synthesis of 4-(2-Methoxy-2-oxoethoxy)benzoic acid.

Fig 2: Orthogonal deprotection rationale highlighting hydrogenolysis over saponification.

Step-by-Step Experimental Protocols

Step 1: Synthesis of Benzyl 4-(2-methoxy-2-oxoethoxy)benzoate

Table 1: Reaction Components for Step 1

| Reagent | MW ( g/mol ) | Equivalents | Amount (10 mmol scale) | Role |

| Benzyl 4-hydroxybenzoate | 228.25 | 1.0 | 2.28 g | Starting Material |

| Methyl bromoacetate | 152.97 | 1.1 | 1.04 mL (1.68 g) | Alkylating Agent |

| Potassium Carbonate (K₂CO₃) | 138.21 | 1.5 | 2.07 g | Base |

| N,N-Dimethylformamide (DMF) | 73.09 | N/A | 20 mL | Solvent |

Procedure & Causality:

-

Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere. Add benzyl 4-hydroxybenzoate (2.28 g, 10 mmol) and anhydrous DMF (20 mL).

-

Deprotonation: Add anhydrous K₂CO₃ (2.07 g, 15 mmol) in one portion. Stir the suspension at room temperature for 15 minutes. Expert Insight: K₂CO₃ is specifically chosen as its basicity is perfectly tuned to deprotonate the phenol without inducing unwanted ester cleavage.

-

Alkylation: Add methyl bromoacetate (1.04 mL, 11 mmol) dropwise via syringe over 5 minutes. Expert Insight: Dropwise addition prevents localized concentration spikes, minimizing the risk of polyalkylation or self-condensation.

-

Reaction: Attach a reflux condenser and heat the mixture to 60°C for 4 hours. The polar aprotic nature of DMF significantly accelerates this

displacement by leaving the phenoxide nucleophile highly solvated and reactive. -

Workup: Cool the reaction to room temperature and quench by pouring into 100 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with water (3 × 50 mL) to remove residual DMF, followed by a final brine wash (50 mL).

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel, 10-20% EtOAc in Hexanes) to yield the intermediate as a white solid.

Step 2: Catalytic Hydrogenolysis to Yield the Target Molecule

Table 2: Reaction Components for Step 2

| Reagent | MW ( g/mol ) | Equivalents | Amount (8 mmol scale) | Role |

| Benzyl intermediate (from Step 1) | 300.31 | 1.0 | 2.40 g | Intermediate |

| Palladium on Carbon (10% Pd/C) | N/A | 0.1 (by wt) | 240 mg | Catalyst |

| Hydrogen Gas (H₂) | 2.02 | Excess | 1 atm (Balloon) | Reductant |

| Methanol (MeOH) | 32.04 | N/A | 25 mL | Solvent |

Procedure & Causality:

-

Preparation: In a 50 mL round-bottom flask, dissolve the purified benzyl intermediate (2.40 g, 8 mmol) in HPLC-grade Methanol (25 mL).

-

Inerting (Critical Safety Step): Purge the flask thoroughly with Argon for 5 minutes. Expert Insight: Dry Pd/C is highly pyrophoric in the presence of methanol vapors and oxygen. The argon purge is an absolute requirement to prevent combustion.

-

Catalyst Addition: Carefully add 10% Pd/C (240 mg) to the stirring solution.

-

Hydrogenation: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with H₂ gas from a balloon. Repeat this evacuation/backfill cycle three times to ensure a pure H₂ atmosphere. Stir vigorously at room temperature for 12 hours.

-

Monitoring: The reaction is self-validating via TLC (Hexanes/EtOAc 7:3). The non-polar benzyl ester spot will completely disappear, replaced by a baseline-hugging polar spot (the free carboxylic acid).

-

Workup: Filter the black suspension through a tightly packed pad of Celite to remove the finely divided palladium catalyst. Wash the Celite pad with additional Methanol (20 mL).

-

Isolation: Concentrate the filtrate under reduced pressure to afford 4-(2-Methoxy-2-oxoethoxy)benzoic acid as a highly pure, crystalline white solid. No further purification is typically required.

Analytical Validation (Self-Validating Systems)

To ensure the trustworthiness of the synthesized batch, structural confirmation via ¹H NMR is required. The analytical profile below serves as a self-validating checkpoint: the complete disappearance of the benzylic protons (a singlet at ~5.3 ppm and a 5H multiplet at 7.3-7.5 ppm) confirms total deprotection, while the retention of the 3.70 ppm singlet confirms the methyl ester survived the process intact.

Table 3: Expected ¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 12.70 | Singlet (br s) | 1H | Carboxylic Acid (-COOH) |

| 7.85 | Doublet (d, J = 8.8 Hz) | 2H | Aromatic protons (ortho to carbonyl) |

| 7.02 | Doublet (d, J = 8.8 Hz) | 2H | Aromatic protons (ortho to ether) |

| 4.88 | Singlet (s) | 2H | Methylene bridge (-O-CH₂-CO-) |

| 3.70 | Singlet (s) | 3H | Methyl Ester (-OCH₃) |

References

-

Sigma-Aldrich. "4-(2-Methoxy-2-oxoethoxy)benzoic acid". sigmaaldrich.com.

-

ThermoFisher. "Aldrich Esters, Lactones, and Anhydrides". thermofisher.com. 2

-

Darwish, S., et al. "Design, Synthesis and Biological Characterization of Histone Deacetylase 8 (HDAC8) Proteolysis Targeting Chimeras (PROTACs) with Anti-Neuroblastoma Activity". Int J Mol Sci. 2022 Jul 7;23(14):7535. 1

Sources

"4-(2-Methoxy-2-oxoethoxy)benzoic acid" for antibody-drug conjugate development.

Application Note: Precision Linker Engineering with 4-(2-Methoxy-2-oxoethoxy)benzoic Acid

Executive Summary

In the architecture of Antibody-Drug Conjugates (ADCs), the linker is not merely a bridge but a critical determinant of pharmacokinetics, solubility, and stability.[1][][3] This Application Note details the utilization of 4-(2-Methoxy-2-oxoethoxy)benzoic acid as a robust, heterobifunctional linker scaffold.[1]

Distinguished by its aromatic rigidity combined with a hydrophilic ether spacer , this molecule enables the construction of non-cleavable ADCs with enhanced plasma stability.[1] Its dual functionality—an aromatic carboxylic acid and an aliphatic methyl ester—provides orthogonal handles for the sequential attachment of cytotoxic payloads and monoclonal antibodies.[1]

Key Advantages:

-

Enhanced Stability: The formation of aromatic amides (via the benzoic acid moiety) resists premature enzymatic cleavage in circulation.[1]

-

Solubility Modulation: The glycolic ether linkage (-O-CH2-) disrupts hydrophobic stacking, reducing ADC aggregation compared to purely alkyl spacers.[1]

-

UV Traceability: The benzoic acid chromophore facilitates concentration determination during conjugation workflows.[1]

Chemical Profile & Mechanism of Action

Molecule: 4-(2-Methoxy-2-oxoethoxy)benzoic acid CAS: 63787-32-6 Formula: C₁₁H₁₂O₅ MW: 224.21 g/mol [4][1]

Structural Logic

The molecule features two distinct reactive sites tailored for "Payload-First" synthesis strategies:

-

Site A (Benzoic Acid): A sterically stable aromatic carboxylic acid.[1]

-

Site B (Methyl Ester): A masked aliphatic carboxylate.[1]

Figure 1: Structural breakdown and orthogonal reactivity of the linker scaffold.

Protocol: Linker-Payload Synthesis

Objective: To synthesize an activated NHS-Linker-Payload intermediate ready for antibody conjugation. Strategy: "Payload-First" approach to minimize antibody exposure to harsh organic solvents.[1]

Phase A: Coupling to Payload (Amide Bond Formation)

Rationale: The benzoic acid is less reactive than aliphatic acids, requiring potent coupling agents like HATU to ensure efficient conversion without racemizing the payload.[1]

Reagents:

-

4-(2-Methoxy-2-oxoethoxy)benzoic acid (1.2 eq)[1]

-

Amine-containing Payload (e.g., MMAE, DXd) (1.0 eq)[1]

-

HATU (1.2 eq)[1]

-

DIPEA (3.0 eq)[1]

-

Anhydrous DMF[1]

Steps:

-

Dissolve the linker and DIPEA in anhydrous DMF under nitrogen.

-

Add HATU and stir for 15 minutes at 0°C to form the activated ester in situ.

-

Add the Amine-Payload dropwise.[1]

-

Allow the reaction to warm to Room Temperature (RT) and stir for 4–16 hours.

-

Monitor: Check conversion via LC-MS (Target mass: Payload + Linker - H₂O).

-

Purification: Isolate the Methyl-Ester-Linker-Payload via Preparative HPLC (C18 column, Water/Acetonitrile gradient + 0.1% Formic Acid). Lyophilize to a powder.

Phase B: Deprotection & Activation (The "Switch")

Rationale: The methyl ester must be converted to an NHS ester to react with the antibody.[1]

Step B1: Hydrolysis

-

Dissolve the intermediate from Phase A in THF/Water (2:1).[1]

-

Add LiOH (2.0 eq) at 0°C. Stir for 1–2 hours.

-

Critical Check: Monitor disappearance of the methyl ester peak (+14 Da vs acid) by LC-MS. Avoid harsh heating to protect the payload.[1]

-

Acidify to pH 3 with 1M HCl and extract with Ethyl Acetate. Dry and concentrate to yield the Free-Acid-Linker-Payload.

Step B2: NHS Activation

-

Dissolve the Free-Acid-Linker-Payload in dry DMF.[1]

-

Add N-hydroxysuccinimide (NHS, 1.5 eq) and EDC (1.5 eq) or DSC (1.2 eq) + Pyridine.

-

Stir at RT for 4 hours.

-

Purification: Precipitate in cold ether or use rapid Flash Chromatography (if stable).[1]

-

Storage: Store the NHS-Linker-Payload at -80°C under Argon.

Protocol: Antibody Conjugation

Objective: Conjugate the activated linker-payload to the antibody (e.g., Trastuzumab) targeting a Drug-to-Antibody Ratio (DAR) of 3.5–4.0.[1]

Materials:

-